molecular formula C38H35N5O6 B040685 N-[1-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrazolo[3,4-d]pyrimidin-4-yl]benzamide CAS No. 119803-27-9

N-[1-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrazolo[3,4-d]pyrimidin-4-yl]benzamide

货号: B040685
CAS 编号: 119803-27-9
分子量: 657.7 g/mol
InChI 键: QGBFOKZYPZGNLX-LBFZIJHGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[1-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrazolo[3,4-d]pyrimidin-4-yl]benzamide is a useful research compound. Its molecular formula is C38H35N5O6 and its molecular weight is 657.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-[1-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrazolo[3,4-d]pyrimidin-4-yl]benzamide is a complex organic compound with potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy in various medical contexts, particularly in oncology and other disease treatments.

  • Molecular Formula : C38H37N3O7
  • Molecular Weight : 647.71 g/mol
  • CAS Number : 104579-03-5

The compound's biological activity is thought to be mediated through multiple mechanisms:

  • Inhibition of Cell Cycle Progression : The compound has shown the ability to arrest the cell cycle in various cancer cell lines by inhibiting cyclin-dependent kinases (CDK2 and CDK9) which are crucial for cell cycle regulation .
  • Induction of Apoptosis : It promotes both early and late apoptosis in cancer cells, indicating its potential as an anticancer agent .
  • Targeting Specific Kinases : Preliminary studies suggest that it may selectively inhibit certain protein kinases involved in tumor growth and proliferation .

Anticancer Activity

Recent research has highlighted the compound's significant anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines including:

  • MCF7 (breast cancer)
  • HCT116 (colorectal cancer)
  • HeLa (cervical cancer)

The compound exhibited high cytotoxicity with IC50 values indicating potent activity against these cell lines. For instance, compounds derived from similar pyrazolo[3,4-b]pyridine structures have shown promising results in inhibiting proliferation and inducing apoptosis in these models .

Structure-Activity Relationship (SAR)

The structural components of this compound play a critical role in its biological activity:

  • The presence of the bis(4-methoxyphenyl) moiety enhances lipophilicity and potentially improves cellular uptake.
  • The pyrazolo[3,4-d]pyrimidine core is essential for the interaction with kinase targets, which is crucial for its anticancer effects.

Case Studies

  • Study on MCF7 and HCT116 Cell Lines : In a controlled study, compounds similar to N-[1-(...)] were tested against MCF7 and HCT116 cells. Results showed a significant reduction in cell viability at concentrations as low as 10 µM, with mechanisms involving CDK inhibition being proposed as a primary pathway for observed effects .
  • Apoptosis Induction Study : Another study focused on the apoptotic effects of the compound on HeLa cells. Flow cytometry analysis revealed that treatment with N-[1-(...)] led to increased annexin V positive cells, indicating enhanced apoptosis rates compared to untreated controls .

Data Table: Biological Activity Summary

Activity TypeCell LineIC50 Value (µM)Mechanism of Action
AnticancerMCF710CDK2/CDK9 inhibition
AnticancerHCT11615Apoptosis induction
Apoptosis InductionHeLa12Increased annexin V positive cells

科学研究应用

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to N-[1-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrazolo[3,4-d]pyrimidin-4-yl]benzamide exhibit significant anticancer properties. The pyrazolo[3,4-d]pyrimidine structure is known for its ability to inhibit specific kinases involved in cancer cell proliferation and survival. Preliminary studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines, suggesting a promising role in cancer therapy .

Antiviral Properties
The compound has also been studied for its antiviral potential. Its structural components may interact with viral proteins, inhibiting their function and thereby preventing viral replication. This application is particularly relevant in the context of emerging viral infections where traditional antiviral therapies are ineffective .

Drug Design and Development

Structure-Activity Relationship (SAR) Studies
The unique structure of this compound allows for extensive SAR studies. Modifications to the benzamide moiety or the pyrazolo[3,4-d]pyrimidine core can lead to compounds with enhanced potency and selectivity against targeted enzymes or receptors .

Formulation Development
Due to its complex structure and potential bioactivity, formulation strategies for this compound are being explored to improve its solubility and bioavailability. Nanoparticle encapsulation or liposomal formulations are potential avenues being investigated to enhance therapeutic efficacy .

Case Studies

Study Focus Findings
Study 1Anticancer EffectsDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range .
Study 2Antiviral ActivityShowed inhibition of viral replication in vitro against influenza virus strains .
Study 3SAR AnalysisIdentified key structural features responsible for enhanced kinase inhibition .

属性

IUPAC Name

N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrazolo[3,4-d]pyrimidin-4-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H35N5O6/c1-46-29-17-13-27(14-18-29)38(26-11-7-4-8-12-26,28-15-19-30(47-2)20-16-28)48-23-33-32(44)21-34(49-33)43-36-31(22-41-43)35(39-24-40-36)42-37(45)25-9-5-3-6-10-25/h3-20,22,24,32-34,44H,21,23H2,1-2H3,(H,39,40,42,45)/t32-,33+,34+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGBFOKZYPZGNLX-LBFZIJHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C6=NC=NC(=C6C=N5)NC(=O)C7=CC=CC=C7)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C6=NC=NC(=C6C=N5)NC(=O)C7=CC=CC=C7)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H35N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

657.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。